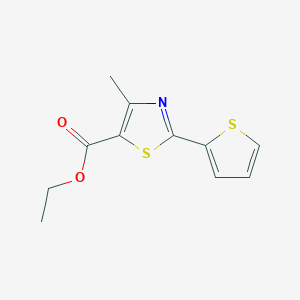

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate

Overview

Description

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with thioamides and thiophene derivatives under acidic or basic conditions to form the thiazole ring. The reaction conditions often include the use of catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole and thiophene rings allow the compound to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/blocking of receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(2-thienyl)-1,3-thiazole-5-carboxylate

- 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

- 2-(2-Thienyl)-1,3-thiazole-5-carboxylic acid

Uniqueness

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate is unique due to the presence of both a thiazole and thiophene ring, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit a broader range of biological activities and makes it a valuable compound for various research applications.

Biological Activity

Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Synthesis

This compound features a thiazole ring fused with a thienyl moiety, which contributes to its biological properties. The synthesis typically involves the condensation of thioacetamide with appropriate halides or carboxylic acid derivatives, followed by cyclization reactions.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Studies have shown that compounds containing thiazole and thiophene rings often demonstrate significant antibacterial and antifungal activities.

- Mechanism of Action : The compound may inhibit microbial enzymes or interfere with cell wall synthesis, leading to its antimicrobial effects. Research indicates that it can act against resistant strains of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Candida albicans | 8 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.

- Cytotoxicity Studies : In vitro studies using human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines revealed that this compound exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 5.0 |

| HepG2 | 6.5 |

- Structure-Activity Relationship (SAR) : Analysis suggests that the presence of specific substituents on the thiazole ring enhances cytotoxic activity. For example, methyl substitutions at certain positions have been linked to increased potency .

3. Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidant assays have shown that this compound can scavenge free radicals effectively.

Case Studies

Several studies illustrate the biological efficacy of this compound:

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the compound's effectiveness against Candida species and found it to be comparable to standard antifungal agents .

- Cytotoxicity Evaluation : Another research effort assessed the anticancer activity against multiple cell lines, revealing that this compound could inhibit tumor growth significantly more than some reference drugs .

- Molecular Docking Studies : Advanced molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer proliferation pathways. These studies support its potential as a lead compound for further drug development .

Properties

IUPAC Name |

ethyl 4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)12-10(16-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTAQEAHFFIBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372515 | |

| Record name | Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56421-62-6 | |

| Record name | Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.